molecular formula C3H2F6O3S B125358 2,2,2-Trifluoroethyl trifluoromethanesulfonate CAS No. 6226-25-1

2,2,2-Trifluoroethyl trifluoromethanesulfonate

Cat. No. B125358
CAS RN: 6226-25-1
M. Wt: 232.1 g/mol
InChI Key: RTMMSCJWQYWMNK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl trifluoromethanesulfonate is a chemical compound that is part of a broader class of trifluoromethanesulfonate esters, often referred to as triflates. These compounds are characterized by their trifluoromethanesulfonate functional group (OSO2CF3), which is a highly electronegative and reactive moiety. Triflates are known for their utility in various organic synthesis reactions due to their ability to act as leaving groups or electrophiles 10.

Synthesis Analysis

The synthesis of trifluoromethanesulfonate derivatives can involve various starting materials and reagents. For instance, (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, a related compound, is synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . Another example is the preparation of trifluoromethanesulfonyl hypofluorite, which is synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . These methods demonstrate the versatility and reactivity of trifluoromethanesulfonate compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonate esters is characterized by the presence of a trifluoromethyl group attached to a sulfonate group. The molecular structure of a related compound, methyl trifluoromethanesulfonate, has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation between the methyl and CF3 groups10. This structural information is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Trifluoromethanesulfonate esters are known to participate in a variety of chemical reactions. For example, alkyl 2,2,2-trifluoroethanesulfonates undergo reactions with nucleophiles in aqueous media, leading to products such as amides and ketene dithioacetals . The triflate group in these compounds serves as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, triflates are used in Wittig olefination reactions to produce trifluoropropenylidene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate esters are influenced by their molecular structure. The trifluoromethyl group imparts significant electronegativity to the molecule, which can affect its boiling and melting points, as well as its reactivity. For instance, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C . The presence of the triflate group also enhances the solubility of these compounds in organic solvents, which is beneficial for their use in organic synthesis .

Scientific Research Applications

Catalyst in Organic Synthesis

2,2,2-Trifluoroethyl trifluoromethanesulfonate is utilized in organic synthesis, particularly as a catalyst. It demonstrates significant activity in acylation processes, such as the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids, notably in the presence of p-nitrobenzoic anhydrides. Its high catalytic efficiency is effective for primary alcohols and even sterically-hindered secondary or tertiary alcohols, making it a valuable tool in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

In Cyclization Reactions

This compound is a useful catalyst in inducing cyclization reactions. For example, trifluoromethanesulfonic (triflic) acid catalyzes the 5-endo cyclization of homoallylic sulfonamides to pyrrolidines, showing preference for certain reaction pathways in competitive experiments and making it viable for the formation of polycyclic systems (Haskins & Knight, 2002).

In Cross-Coupling Reactions

Vinyl and aryl trifluoromethanesulfonates, including 2,2,2-Trifluoroethyl trifluoromethanesulfonate, have been increasingly used due to their ease of preparation and versatile reactivity. They undergo cross-coupling reactions with organo-metallics similar to organic halides, addition reactions to alkenes and alkynes, and are particularly effective in Heck reactions. Additionally, these compounds are employed in palladium-catalyzed carbon monoxide insertion and deoxygenation procedures (Ritter, 1993).

Synthesis and Reaction Analysis

The compound is actively used in synthesizing and analyzing various chemical reactions. For instance, in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate, it facilitates reactions with aromatic aldehydes and secondary amines, leading to the formation of diverse chemical structures (Hanamoto, Morita, & Shindo, 2003).

Ionic Liquids and Force Field Modeling

It plays a role in the creation of ionic liquids, specifically in the study and comparison of various anions. This includes examining the properties like mass density and dynamic viscosity of ionic liquids containing anions combined with commonly used cations. These studies are crucial in validating re-parameterizations of force fields for molecular dynamics simulations of ionic liquids (Gouveia et al., 2017).

Safety And Hazards

2,2,2-Trifluoroethyl trifluoromethanesulfonate is harmful if inhaled and causes severe skin burns and eye damage . It is suspected of causing genetic defects and is highly flammable . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,2,2-trifluoroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMMSCJWQYWMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073365
Record name 2,2,2-Trifluoroethyl triflate
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Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl trifluoromethanesulfonate

CAS RN

6226-25-1
Record name 2,2,2-Trifluoroethyl trifluoromethanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, trifluoro-, 2,2,2-trifluoroethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl triflate
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Record name 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoroethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of trifluoromethanesulfonyl chloride (640 μL, 6 mmol) in CH2Cl2 (5 mL) was cooled under argon to -78° C. (IPA:dry ice bath). 2,2,2-Trifluoroethanol was added (365 μL, 5 mmol) and triethylamine (834 μL, 6 mmol) was added dropwise. The reaction was stirred for 1.5 hours then warmed to 0° C. for 1 hour. Anhydrous ether (20 mL) was added and the mixture was stirred at 0° C. for 30 minutes. The solids were filtered off and the solvent was removed under reduced pressure with the flask maintained at 0° C. This afforded the 2,2,2-trifluoroethyltriflate as a yellow oil which was used immediately.
Quantity
640 μL
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5 mL
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834 μL
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20 mL
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Synthesis routes and methods II

Procedure details

In a 100-ml flask equipped with a stirrer, a thermometer, a nitrogen introducing pipe and a condenser, 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mole) of 2,2,2-trifluoroethanol were placed at room temperature and stirred for 30 minutes in a nitrogen atmosphose, followed by reflux for 3 hours. After distillation, 50.3 g of 2,2,2-trifluoroethyl trifluoromethanesulfonate was obtained in yield of 73%.
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50 mL
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25 mL
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Synthesis routes and methods III

Procedure details

Combine 2,2,2-trifluoro-ethanol (6.2 mL), pyridine (6.8 mL) and CH2Cl2 (20 mL) cooled in an ice bath. Add Tf2O (25 g) over about 45 minutes. After 15 minutes, add water, separate the layers and extract with water. The organic layer was dried over Na2SO4 and concentrated through a short path distillation apparatus (8 g, 54%).
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6.2 mL
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6.8 mL
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20 mL
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25 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoroethyl trifluoromethanesulfonate
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2,2,2-Trifluoroethyl trifluoromethanesulfonate

Citations

For This Compound
106
Citations
ME Tuttolomondo, LE Fernández, A Navarro… - … Acta Part A: Molecular …, 2004 - Elsevier
The infrared spectra of 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF 3 SO 2 OCH 2 CF 3 ) were obtained in the gaseous, liquid and solid states as well as the Raman spectrum of …
Number of citations: 21 www.sciencedirect.com
J Ichikawa, H Jyono, S Yonemaru, T Okauchi… - Journal of fluorine …, 1999 - Elsevier
2,2-Difluorovinylphosphine as well as its oxide and borane-complex are synthesized in high yields via the P-trifluoroethylation of lithium diphenylphosphide with 2,2,2-trifluoroethyl …
Number of citations: 11 www.sciencedirect.com
A Mendel - The Journal of Organic Chemistry, 1966 - ACS Publications
Although no evidence (via infrared) for compound III was noted, an acid-soluble, nonfluorine-containing (via infrared), purple material was isolated. Attempts to purify this material by …
Number of citations: 9 pubs.acs.org
S Sakamoto, T TSUCHIYA, A TANAKA… - The Journal of …, 1984 - jstage.jst.go.jp
Derivatives of mycaminosyl tylonolide (1) and 4'-deoxymycaminosyl tylonolide (2) containing N-ethyl-2-fluoro-, 2, 2-difluoro-and 2, 2, 2-trifluoroethylamino groups at their C-23 have …
Number of citations: 18 www.jstage.jst.go.jp
Y Morishita, Y Sugimoto, H Ishikawa, S Hayashida… - Synthetic metals, 1991 - Elsevier
New enamines which have fluoroalkoxyl substituents were synthesized and the drift mobilities of these enamines were measured by the time-of-flight method. The yields of enamines …
Number of citations: 1 www.sciencedirect.com
CL Zhao, QY Han, CP Zhang - Organic letters, 2018 - ACS Publications
An efficient and transition-metal-free method for the synthesis of the structurally diversified trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines is described. Various 2-…
Number of citations: 20 pubs.acs.org
QY Han, X Hu, XS Xue, CL Zhao… - Asian Journal of …, 2019 - Wiley Online Library
Reactions of a dimeric [(bzq)Pd(OAc)] 2 complex (1 a′) and mesityl(2,2,2‐trifluoroethyl)iodonium triflate (2 a) with or without additives at room temperature gave 10‐(2,2,2‐trifluoroethyl)…
Number of citations: 11 onlinelibrary.wiley.com
X Zhang, C Yang - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
An efficient alkylation method of functionalized alkyl halides under mild nickel‐catalyzed C(sp 3 )C(sp 2 ) Suzuki cross‐coupling conditions is described. The features of this approach …
Number of citations: 43 onlinelibrary.wiley.com
WG Reifenrath, EB Roche, WA Al-Turk… - Journal of medicinal …, 1980 - ACS Publications
N-Ethyl-, lV-(2-fluoroethyl)-, lV-(2, 2-difluoroethyl)-, and Ar-(2, 2, 2-trifluoroethyl)-substituted normeperidine (lb-e) and normetazocine (2b-e) derivatives were prepared. The analgesic …
Number of citations: 30 pubs.acs.org
EH Banitt, WE Coyne, JR Schmid… - Journal of Medicinal …, 1975 - ACS Publications
Benzamides and naphthamides characterized by one or more 2, 2, 2-trifluoroethoxy ring substituents have been prepared and evaluated as antiarrhythmic agents in mice. Structure-…
Number of citations: 51 pubs.acs.org

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